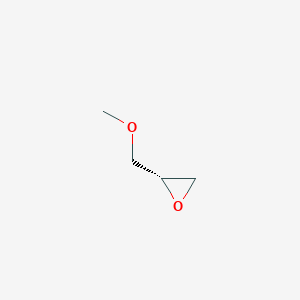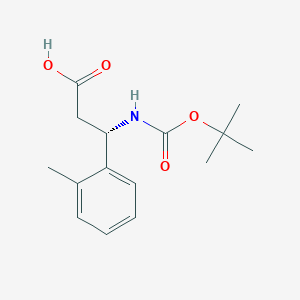
(S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid” is a unique chemical compound with the molecular formula C15H21NO4 . It has gained much scientific interest due to its significant biological properties and potential applications in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of “(S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid” consists of a tert-butoxycarbonyl group (Boc), an amino group, and an o-tolyl group attached to a propanoic acid backbone . The molecular weight of the compound is 279.33 g/mol .Wissenschaftliche Forschungsanwendungen
Application in Drug Design and Delivery:
- Scientific Field: Pharmacology and Medicinal Chemistry .
- Summary of Application: Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices .
- Results or Outcomes: The stability of these compounds in water is a critical factor in their application. The rate of hydrolysis of these compounds is dependent on the substituents in the aromatic ring and the pH, which is considerably accelerated at physiological pH .
Application in Neutron Capture Therapy:
- Scientific Field: Medical Physics and Oncology .
- Summary of Application: Boronic acids and their esters, including “(S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid”, are considered for the design of boron-carriers suitable for neutron capture therapy . This is a type of radiation therapy used to treat cancer.
- Methods of Application: In neutron capture therapy, boron-containing compounds are introduced into the tumor cells. The tumor is then irradiated with neutrons. The boron atoms capture these neutrons and undergo fission, producing high-energy alpha particles that kill the tumor cells .
- Results or Outcomes: The success of this therapy depends on the stability of the boron-containing compounds in water. The rate of hydrolysis of these compounds is dependent on the substituents in the aromatic ring and the pH, which is considerably accelerated at physiological pH .
Application in Organic Synthesis:
- Scientific Field: Organic Chemistry .
- Summary of Application: Boronic acids and their esters are widely used in organic synthesis . They are involved in various types of reactions, including coupling reactions, which are fundamental in the synthesis of many organic compounds .
- Methods of Application: The specific methods of application depend on the type of reaction. In coupling reactions, for example, boronic acids or esters are reacted with a suitable partner under the action of a catalyst .
- Results or Outcomes: The outcomes of these reactions are new organic compounds, which can have various applications in different fields, such as pharmaceuticals, materials science, and more .
Eigenschaften
IUPAC Name |
(3S)-3-(2-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10-7-5-6-8-11(10)12(9-13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDMSBGBNGEQDH-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@H](CC(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426607 |
Source


|
| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(2-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid | |
CAS RN |
499995-74-3 |
Source


|
| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(2-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

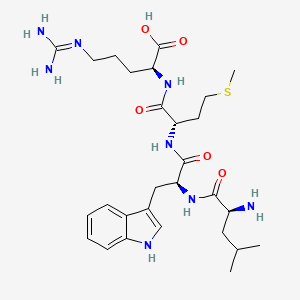
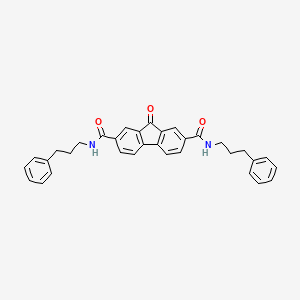
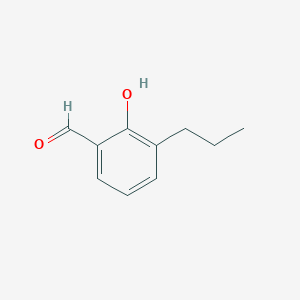
![3-[1,1'-biphenyl]-4-yl-2-[2-(3,4-dimethylphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B1336470.png)
![1-{[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid](/img/structure/B1336471.png)
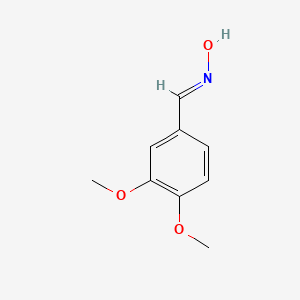

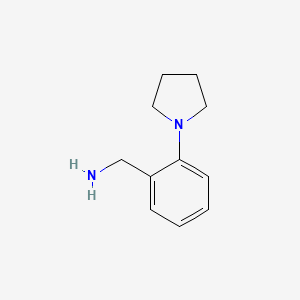
![2-[Carboxylatomethyl-(4-methylphenyl)sulfonyl-amino]acetate](/img/structure/B1336488.png)
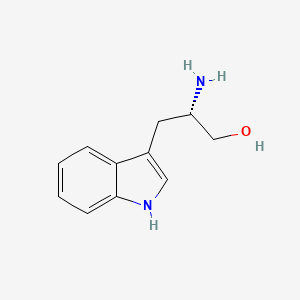
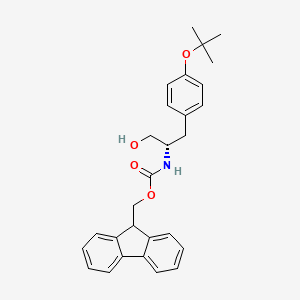
![2-(3,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1336497.png)
![2-(3,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1336498.png)
